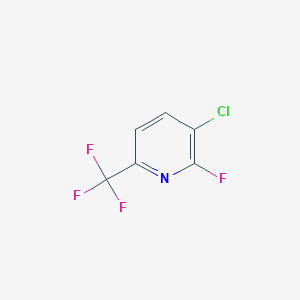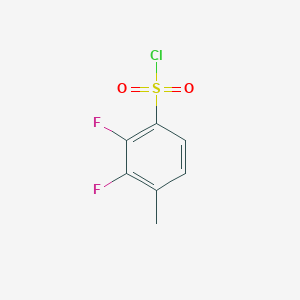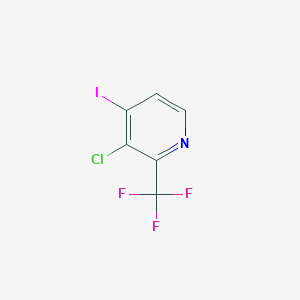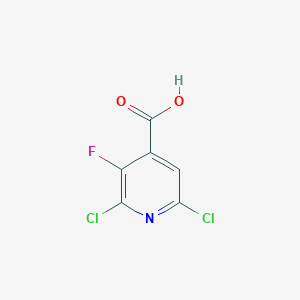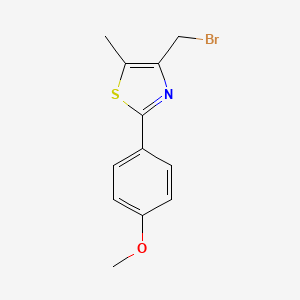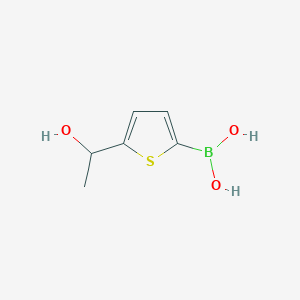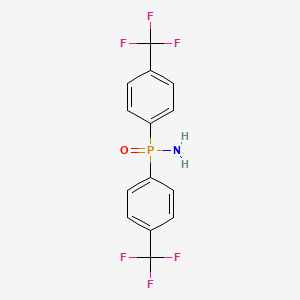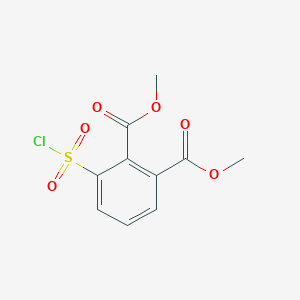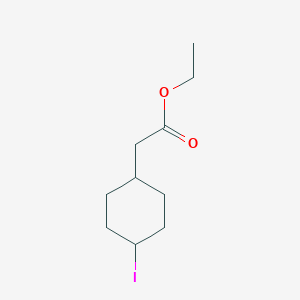
Ethyl 2-(4-iodocyclohexyl)acetate
概要
説明
Ethyl 2-(4-iodocyclohexyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a cyclohexane ring that is substituted with an iodine atom at the 4-position
科学的研究の応用
Ethyl 2-(4-iodocyclohexyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-iodocyclohexyl)acetate typically involves the iodination of cyclohexane derivatives followed by esterification. One common method starts with the iodination of cyclohexene using iodine and thallium(I) acetate in acetic acid, resulting in the formation of 4-iodocyclohexanol. This intermediate is then esterified with ethyl acetate under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-(4-iodocyclohexyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium azide would yield 2-(4-azidocyclohexyl)acetate.
Reduction: Reduction of the ester group yields 2-(4-iodocyclohexyl)ethanol.
Hydrolysis: Hydrolysis yields 4-iodocyclohexylacetic acid and ethanol.
作用機序
The mechanism of action of ethyl 2-(4-iodocyclohexyl)acetate depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The iodine atom can play a crucial role in these interactions by forming halogen bonds with target molecules .
類似化合物との比較
Similar Compounds
- Ethyl 2-(4-bromocyclohexyl)acetate
- Ethyl 2-(4-chlorocyclohexyl)acetate
- Ethyl 2-(4-fluorocyclohexyl)acetate
Uniqueness
Ethyl 2-(4-iodocyclohexyl)acetate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This can lead to stronger interactions with target molecules and potentially different reactivity and selectivity in chemical reactions .
特性
IUPAC Name |
ethyl 2-(4-iodocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWLMDGASBSEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B1405135.png)
